molecular formula C8H9NO B13589630 2-(6-Methylpyridin-2-yl)acetaldehyde

2-(6-Methylpyridin-2-yl)acetaldehyde

Cat. No.: B13589630
M. Wt: 135.16 g/mol
InChI Key: CBXURAGGQYDIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Methylpyridin-2-yl)acetaldehyde is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, featuring a methyl group at the 6th position and an acetaldehyde group at the 2nd position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridin-2-yl)acetaldehyde can be achieved through several methods. One common approach involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with appropriate reagents under controlled conditions. For instance, the compound can be synthesized by treating 6-methyl-2-pyridinecarboxaldehyde with hydrazine hydrate in the presence of dimethylacetamide and ethanol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical reactions using readily available starting materials. The process may include steps such as catalytic hydrogenation, oxidation, and purification to obtain the desired compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methylpyridin-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2-(6-Methylpyridin-2-yl)acetic acid.

    Reduction: 2-(6-Methylpyridin-2-yl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(6-Methylpyridin-2-yl)acetaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-Methylpyridin-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Methylpyridin-2-yl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

2-(6-methylpyridin-2-yl)acetaldehyde

InChI

InChI=1S/C8H9NO/c1-7-3-2-4-8(9-7)5-6-10/h2-4,6H,5H2,1H3

InChI Key

CBXURAGGQYDIDE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.